molecular formula C12H16O6 B013832 Phenyl alpha-D-glucopyranoside CAS No. 4630-62-0

Phenyl alpha-D-glucopyranoside

Cat. No. B013832
CAS RN: 4630-62-0
M. Wt: 256.25 g/mol
InChI Key: NEZJDVYDSZTRFS-ZIQFBCGOSA-N
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Description

Synthesis Analysis

The synthesis of Phenyl α-D-Glucopyranoside and related compounds has been extensively studied. For instance, Phenyl 4,6-O-(R)-benzylidene-2,3-O-bis(diphenylphosphino)-β-D-glucopyranoside, a derivative, is prepared from glucose and shows promise as a chiral bidentate ligand in asymmetric synthesis, particularly in the hydrogenation of amino acid precursors (Selke & Pracejus, 1986). Moreover, regioselective acylation techniques have facilitated the synthesis of various glycoconjugates, highlighting the versatility and importance of Phenyl α-D-Glucopyranoside in synthetic chemistry (Roscher et al., 1996).

Molecular Structure Analysis

Spectroscopic studies have provided insights into the structure of Phenyl β-D-Glucopyranoside, identifying three conformers and demonstrating that the addition of a phenyl substituent has minimal impact on the sugar's conformational landscape (Talbot & Simons, 2002). Such studies are crucial for understanding the molecular basis of the compound's reactivity and interactions.

Chemical Reactions and Properties

The reactivity of Phenyl α-D-Glucopyranoside derivatives in various chemical environments highlights their potential as intermediates in synthetic pathways. For example, the hydrolysis of isomaltosaccharides by specific enzymes shows the biochemical relevance of these compounds (Suzuki et al., 1979). Additionally, the study of enzyme-activated irreversible inhibitors provides insights into their potential therapeutic applications (Briggs et al., 1995).

Physical Properties Analysis

Understanding the physical properties of Phenyl α-D-Glucopyranoside, such as solubility, melting point, and crystalline structure, is essential for its application in chemical synthesis and material science. However, specific studies focusing on these aspects were not identified in the current search and would require further investigation.

Chemical Properties Analysis

The chemical properties of Phenyl α-D-Glucopyranoside, including its reactivity towards various chemical groups and conditions, are critical for its utilization in synthesis and biological studies. For instance, the synthesis and reactivity of Phenyl α-D-Glucopyranoside derivatives towards lithiation and further reaction with aldehydes demonstrate the compound's versatility in creating complex glycosides (Beau & Sinaÿ, 1985).

Scientific Research Applications

  • Asymmetric Hydrogenation Catalyst : Phenyl alpha-D-glucopyranoside is a highly active catalyst for asymmetric hydrogenation of amino acid precursors. It yields N-acyl-(S)-alpha-amino acids with 94-99% enantioselectivity (Selke & Pracejus, 1986).

  • Anti-inflammatory Activity : This compound, a component of Phellodendron amurense, exhibits anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells, which could be beneficial for the prevention and treatment of anti-inflammatory diseases (Hwang & Lee, 2014).

  • Enzyme Inhibition : Ethanolamines and phenyl 6-deoxy-6-(morpholin-4-yl)-beta-D-glucopyranoside effectively inhibit hepatic alpha-glucosidase and beta-glucuronidase. The structure of the inhibitor plays a significant role in this process (Balbaa et al., 1999).

  • Potential Anti-HIV Agents : (Halogenomethyl)phenyl alpha-D-glucopyranosides with 4- or 6-nitro groups in the phenyl ring show promise as effective inhibitors of yeast alpha-glucosidase and potential anti-HIV agents (Briggs et al., 1995).

  • Biosensor Applications : Phenyl alpha-D-glucopyranoside shows minimal effect of a phenyl substituent on its conformational landscape, indicating its potential use in biosensors and related applications (Talbot & Simons, 2002).

  • Glucose Uptake Inhibition : Phenyl glycosides can effectively inhibit glucose uptake in Rhesus monkey kidney cells, making them potential compounds for photoaffinity labeling of glucose uptake sites in animal cells (Arita & Kawanami, 1980).

  • Antioxidant and Antiviral Activities : Various studies have identified phenyl glycosides as having radical-scavenging activity and potent in vitro activity against respiratory syncytial virus (Kikuzaki et al., 2008; Kernan et al., 1998).

Safety And Hazards

Phenyl alpha-D-glucopyranoside should be stored at temperatures below 0 degrees Celsius . It is heat sensitive . It is advised to avoid dust formation . It is also recommended to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used .

Future Directions

Phenyl alpha-D-glucopyranoside has potential applications in the treatment of type 2 diabetes . It can be used in the activity assay and inhibitor screening of alpha-glucopyranoside . The small structural changes between sugar units are amplified by the formation of intra and intermolecular hydrogen bond networks, helping other molecules (proteins, receptors) to easily read the sugar code of glycans .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZJDVYDSZTRFS-ZIQFBCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311850
Record name Phenyl α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl alpha-D-glucopyranoside

CAS RN

4630-62-0
Record name Phenyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4630-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Glucopyranoside, phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
WD Hitz, PJ Card, KG Ripp - Journal of Biological Chemistry, 1986 - Elsevier
… When used as alternate substrate inhibitors of [14C] sucrose influx, five different fructosyl-substituted sucrose derivatives, phenyl-alpha-D-glucopyranoside, and phenyl-alpha-D-…
A Cogoli, G Semenza - Journal of Biological Chemistry, 1975 - Elsevier
1-5-D-Gluconolactone is a competitive inhibitor of both sucrase and isomaltase. Substitution of the 1H and 2H at C1 of the glucosyl moiety in p-CL-phenyl-alpha-D-glucopyranoside …
L Hosie, ML Sinnott - Biochemical journal, 1985 - portlandpress.com
… = 1.002 +/- 0.008, alpha D(V) = 1.01 +/- 0.04 and alpha D(V/K) = 0.969 +/- 0.035 are observed for p-nitrophenyl, and one of beta D(V) = 1.02 +/- 0.04 for phenyl alpha-D-glucopyranoside…
Number of citations: 79 portlandpress.com
TM Yau, CC Lindegren - Biochemical and Biophysical Research …, 1967 - Elsevier
… Alpha-glucosidase activities were assayed (i) by the Glucostat reagent (Worthington Biochemical Corporation) and, (2) by the p-nitro-phenyl-alpha-D-glucopyranoside (PNPG) method …
E Dwivedi, LK Singh - irjmets.com
… activity assessment are the pnitro phenyl alpha-D-glucopyranoside (pNPG) study. (… to catalyze the hydrolysis of p-nitro phenyl-alpha-D-glucopyranoside to glucose and p-nitro phenol. …
Number of citations: 2 www.irjmets.com
A Kashyap - Helix-The Scientific Explorer| Peer Reviewed …, 2022 - helixscientific.pub
… The test can be performed using PNPG (para nitro phenyl alpha D glucopyranoside) as the key substrate. In this test 96 well microtitre plate can be used to which 30micro litre of …
Number of citations: 1 helixscientific.pub
M Indupalli, V Muvva, U Mangamuri, RK Munaganti… - 3 Biotech, 2018 - Springer
… µl of compound (1 mg/ml DMSO) was incubated with 50 µl of crude intestinal alpha-glucosidase for 5 min and then with 50 µl of substrate 5 mM p-nitro phenyl-alpha-d-glucopyranoside. …
A Niki, H Niki - Physiology and Pathophysiology of the Islets of …, 2013 - books.google.com
… . Vlahopoulos, V., and Jakinovich, WJ, 1986, Antagonism of the gerbil's sucrose taste response by p-nitrophenyl alpha-D-glucopyranoside and chloramphenicol, J. Neurosci. 6: 2611–…
Number of citations: 0 books.google.com
S Sato - 1985 - elibrary.ru
Prevention of insulin self-association and surface adsorption onto various polymeric surfaces was investigated. It was found that the addition of a certain concentration range of urea (1-…
Number of citations: 3 elibrary.ru
S Gayathri Devi - researchsquare.com
The in vitro antidiabetic efficacy of ethanolic extract Boerhavia diffusa (B. diffusa) synthesized silver nanoparticles (AgNPs) was investigated by inhibition of α-amylase, α-glucosidase, …
Number of citations: 0 www.researchsquare.com

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